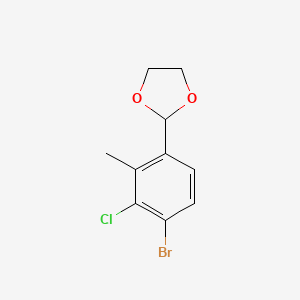

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane

Description

Historical Context and Evolution of 1,3-Dioxolane (B20135) Chemistry

The chemistry of 1,3-dioxolanes dates back to the discovery of acetals. Initially, the formation of the 1,3-dioxolane ring was recognized as an efficient method for the protection of carbonyl groups (aldehydes and ketones) from a wide range of reaction conditions. chemicalbook.comresearchgate.netresearchgate.net This protective strategy involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org

Over the decades, the role of 1,3-dioxolanes has evolved beyond mere protecting groups. They are now recognized as important intermediates and integral components of biologically active molecules, including pharmaceuticals and fragrances. organic-chemistry.orgnih.gov The development of new catalytic systems, including the use of ruthenium catalysts and solid acid catalysts like Montmorillonite (B579905) K10, has enabled more efficient and stereoselective syntheses of substituted 1,3-dioxolanes. nih.govd-nb.info

Strategic Importance of the 1,3-Dioxolane Ring System in Complex Molecule Synthesis

The 1,3-dioxolane ring system is of strategic importance in the synthesis of complex molecules for several key reasons. Its primary and most traditional role is as a robust protecting group for aldehydes and ketones. This allows for selective transformations on other parts of a molecule without affecting the carbonyl functionality. chemicalbook.comresearchgate.netresearchgate.net The stability of the dioxolane ring to basic, nucleophilic, and oxidative conditions makes it a versatile tool in multistep syntheses. documentsdelivered.com

Furthermore, the dioxolane moiety itself can influence the biological activity of a molecule. Its inclusion can alter properties such as solubility, metabolic stability, and binding affinity to biological targets. Many biologically active compounds, exhibiting antifungal, antibacterial, and antiviral properties, incorporate the 1,3-dioxolane structure. nih.gov

Overview of Halogenated Aryl Moieties in Synthetic Methodologies

Halogenated aryl moieties are fundamental building blocks in organic synthesis. The carbon-halogen bond on an aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

Aryl halides, including those with multiple halogen substituents, also serve as precursors for organometallic reagents, such as Grignard reagents and organolithium compounds, through metal-halogen exchange. msu.edu The reactivity of an aryl halide is influenced by the nature of the halogen and the presence of other substituents on the aromatic ring. libretexts.org For instance, electron-withdrawing groups can activate the aryl halide towards nucleophilic aromatic substitution. libretexts.org The specific placement of different halogens, as seen in the "4-Bromo-3-chloro-2-methylphenyl" moiety, offers opportunities for selective and sequential reactions, adding a layer of sophistication to synthetic strategies.

Current State of Research on 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane and Analogues

Direct research on the specific compound this compound is limited in publicly available scientific literature. Its existence is primarily noted in chemical supplier catalogs, suggesting its use as a building block or intermediate in proprietary synthetic processes. However, a significant amount of information can be inferred from the synthesis and properties of its precursors and closely related analogues.

The synthesis of this compound would logically proceed from the corresponding benzaldehyde, 4-Bromo-3-chloro-2-methylbenzaldehyde (B581554). The preparation of this precursor is documented and involves multi-step synthetic sequences. aobchem.com The final step to form the dioxolane would be a standard acid-catalyzed acetalization with ethylene glycol.

Table 1: Precursor and Target Compound Information

| Compound Name | Molecular Formula | Key Synthetic Step |

|---|---|---|

| 4-Bromo-3-chloro-2-methylbenzaldehyde | C₈H₆BrClO | Formylation of a polysubstituted benzene (B151609) ring |

| This compound | C₁₀H₁₀BrClO₂ | Acid-catalyzed reaction with ethylene glycol |

The research on analogous compounds, such as other halogenated 2-aryl-1,3-dioxolanes, indicates their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both bromine and chlorine on the phenyl ring allows for differential reactivity in cross-coupling reactions, where the carbon-bromine bond is typically more reactive than the carbon-chlorine bond under many catalytic conditions. This differential reactivity is a key strategic element in the synthesis of complex poly-substituted aromatic compounds.

The methyl group at the 2-position of the phenyl ring introduces steric hindrance that can influence the conformation of the molecule and its reactivity. Research into ortho-lithiated species and the reactivity of polysubstituted aryl halides suggests that the specific substitution pattern of this compound could present both challenges and opportunities for further functionalization. documentsdelivered.comsemanticscholar.org

Table 2: Properties of Related Aryl Dioxolane Structures

| Compound Name | CAS Number | Molecular Formula | Noted Application/Research Area |

|---|---|---|---|

| 2-(4-Bromophenyl)-1,3-dioxolane | 10602-01-4 | C₉H₉BrO₂ | Intermediate in organic synthesis |

| 2-(2,4-Dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane | Not specified in source | C₁₀H₉BrCl₂O₂ | Intermediate for antifungal agents |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-chloro-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICQSJSMOTYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromo 3 Chloro 2 Methylphenyl 1,3 Dioxolane

Precision Acetalization Strategies for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is typically achieved through the acetalization of a corresponding aldehyde, in this case, 4-bromo-3-chloro-2-methylbenzaldehyde (B581554), with ethylene (B1197577) glycol. This reaction involves the acid-catalyzed condensation of the carbonyl group with the diol. While a classic transformation, achieving high yield and selectivity with a sterically hindered and electronically modified substrate requires careful selection of catalysts and reaction conditions.

Catalytic Approaches to Highly Substituted 1,3-Dioxolanes

A variety of catalysts can be employed for the synthesis of 1,3-dioxolanes from carbonyl compounds and diols. organic-chemistry.org These catalysts can be broadly classified as Brønsted or Lewis acids, and can be used in homogeneous or heterogeneous systems.

Common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). chemicalbook.com For instance, p-TsOH is frequently used in refluxing toluene (B28343) with a Dean-Stark apparatus to drive the reaction forward by removing water. organic-chemistry.org Metal complexes, such as those containing platinum, can also serve as excellent homogeneous catalysts for the acetalization of certain carbonyl compounds.

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. Materials such as montmorillonite (B579905) K10 clay, zeolites, ion-exchange resins, and various metal oxides have proven effective. nih.gov For example, Montmorillonite K10 has been used for the synthesis of new 1,3-dioxolanes in good yields and short reaction times. nih.gov Bifunctional catalysts, such as alanine-functionalized MCM-41, which possess both acidic and basic sites, have shown high conversion and selectivity in acetalization reactions. researchgate.net In situ generated cobaloxime has also been reported as a highly efficient catalyst under mild, solvent-free conditions. mdpi.com

| Catalyst Type | Examples | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Reflux in toluene with water removal | Low cost, effective | organic-chemistry.org |

| Heterogeneous Acid | Montmorillonite K10, Zeolites | Varies (e.g., mild, solvent-free) | Recyclable, easy workup | nih.gov |

| Homogeneous Lewis Acid | Platinum complexes, SnCl₄ | Reflux in dichloromethane (B109758) | High selectivity for certain substrates | chemicalbook.com |

| Bifunctional Catalyst | Alanine-functionalized MCM-41 | Optimized temperature, solvent | High conversion and selectivity due to synergistic effects | researchgate.net |

| In situ Generated Complex | Cobaloxime (from CoCl₂/Dimethylglyoxime) | Solvent-free, 70°C, reduced pressure | High efficiency (TOF up to 953 h⁻¹) | mdpi.com |

Optimization of Reaction Conditions for Selectivity and Yield

The successful synthesis of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane via acetalization is highly dependent on the optimization of reaction parameters to maximize yield and selectivity.

A critical factor in acetalization is the removal of water, which is a byproduct of the reaction. mdpi.com The presence of even small amounts of water can create a thermodynamic and kinetic barrier, preventing the reaction from reaching completion. mdpi.com The use of a Dean-Stark apparatus, molecular sieves, or trialkyl orthoformates are standard procedures to continuously remove water and shift the equilibrium towards the product. organic-chemistry.org

Other key parameters include temperature, solvent, and the molar ratio of reactants. For example, in the acetalization of glycerol (B35011) with benzaldehyde, optimal conditions were found to be 140°C with a 1:1 molar ratio using microwave irradiation. mdpi.com The choice of solvent can also be crucial; while toluene is common, dichloromethane or even solvent-free conditions have been used effectively. mdpi.com The catalyst loading is another variable to optimize; typically, only a catalytic amount is needed. nih.gov For a SO₄²⁻/CeO₂–ZrO₂ catalyzed reaction, parameters such as solvent volume, reaction time (up to 8 hours), and temperature were carefully controlled. nih.gov

| Parameter | Influence on Reaction | Common Optimization Strategies | Reference |

|---|---|---|---|

| Water Removal | Shifts equilibrium towards product formation. | Dean-Stark trap, molecular sieves, orthoesters. | organic-chemistry.orgmdpi.com |

| Temperature | Affects reaction rate and potential side reactions. | Screening a range of temperatures (e.g., 80-140°C). | mdpi.com |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Using the lowest effective amount (e.g., 0.1-1 mol%). | mdpi.com |

| Reactant Ratio | Can influence conversion and selectivity. | Varying the molar ratio of diol to aldehyde. | mdpi.com |

| Solvent | Affects solubility and reaction kinetics. | Testing various solvents (e.g., toluene, CH₂Cl₂) or solvent-free conditions. | mdpi.com |

Stereoselective Dioxolane Ring Construction

While the target molecule this compound does not possess a chiral center at the 2-position of the dioxolane ring, stereoselective methods are crucial in modern organic synthesis for creating related chiral structures. These methods often involve the use of chiral diols, chiral catalysts, or chiral auxiliaries.

One approach involves the reaction of a prochiral ketone or aldehyde with an enantiopure diol. nih.gov This strategy can produce chiral 1,3-dioxolanes with high enantiomeric excess, as the chiral centers of the diol are not directly involved in the reaction but guide the stereochemical outcome. nih.gov Alternatively, asymmetric catalysis can be employed. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Another stereoselective method involves the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid, which proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate. nih.gov This intermediate can then be trapped by a nucleophile to form the substituted dioxolane product with a high degree of stereocontrol. nih.gov

Introduction of the 4-Bromo-3-chloro-2-methylphenyl Substituent

Synthesizing the target compound requires the formation of a carbon-carbon bond between the C2 of the dioxolane ring and the C1 of the substituted phenyl ring. This can be achieved either by starting with the pre-formed 4-bromo-3-chloro-2-methylbenzaldehyde (as discussed in section 2.1) or by constructing the aryl-dioxolane linkage via other advanced methodologies.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy involves a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce substituents with high regioselectivity. wikipedia.org

In a hypothetical synthesis of the target compound, a simpler starting material like 2-(2-methylphenyl)-1,3-dioxolane (B3276591) could be used. Here, the methyl group and the dioxolane moiety would compete as directing groups. The dioxolane group itself is generally considered a weaker DMG. However, by carefully choosing the organolithium base (e.g., s-BuLi, n-BuLi) and reaction conditions (e.g., use of additives like TMEDA), it might be possible to selectively metalate the aromatic ring. uwindsor.caharvard.edu Following metalation, sequential quenching with electrophilic halogenating agents (e.g., for chlorination and bromination) would be required to install the substituents at the correct positions. This multi-step approach would require careful control of regioselectivity at each stage.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Dioxolane Linkage

Transition metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-C bonds, particularly aryl-aryl or aryl-alkyl bonds. rsc.org Reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings are cornerstones of modern organic synthesis. rsc.orgnih.govacs.org

A plausible retrosynthetic approach would involve coupling a pre-functionalized aryl component with a dioxolane component. For example, a Suzuki-Miyaura coupling could be envisioned between a boronic acid or ester derivative of 1,3-dioxolane and a suitable aryl halide like 1,4-dibromo-2-chloro-3-methylbenzene. The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. acs.org The wide functional group compatibility of these reactions makes them ideal for preparing highly functionalized molecules. acs.org

Alternatively, a Stille coupling could be performed between an organostannane derivative of 1,3-dioxolane and the aryl halide. rsc.org Ligand-free palladium catalysts, such as Pd supported on Fe₃O₄ nanoparticles, have been developed to make these processes more sustainable and cost-effective. rsc.org Another strategy is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes (a related sulfur analogue of dioxolanes) with aryl bromides, which takes advantage of the acidic benzylic proton of the dithiane. brynmawr.edu A similar approach could potentially be developed for dioxolane derivatives.

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Dioxolane-Boronic Acid (or vice-versa) | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), phosphine ligand, base (e.g., Na₂CO₃, K₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. | acs.org |

| Stille | Aryl Halide + Dioxolane-Organostannane (or vice-versa) | Pd catalyst (ligand-supported or ligand-free) | High functional group tolerance, stable organotin reagents. | rsc.org |

| Hiyama | Aryl Halide + Dioxolane-Organosilane (or vice-versa) | Pd catalyst, fluoride (B91410) source or suitable base (e.g., NaOH) | Low toxicity of silicon byproducts. | nih.gov |

Halogenation of Aryl Precursors within Dioxolane Derivatives

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. mt.com In the context of synthesizing this compound, halogenation can be performed on an aryl precursor that already contains the dioxolane moiety. This strategy requires careful consideration of the directing effects of the substituents on the phenyl ring. Starting with a precursor such as 2-(2-methylphenyl)-1,3-dioxolane, the methyl group and the dioxolane group (an ortho-, para-director) would guide the incoming halogens.

The synthesis of aryl halides from corresponding phenols via boronate ester intermediates offers a mild alternative to direct halogenation, which can be beneficial for sensitive molecules. organic-chemistry.org This multi-step process involves converting a phenol (B47542) to an aryl triflate, followed by a palladium-catalyzed borylation, and finally, halogenation using reagents like copper(II) bromide. organic-chemistry.org For direct halogenation, Lewis acid catalysts are often required to enhance the electrophilicity of the halogenating agent for reactions with aromatic compounds. mt.com The selective introduction of chlorine and bromine would depend on the reaction conditions and the specific halogenating agents used. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are common reagents for chlorination and bromination, respectively.

| Reaction Step | Reagent | Catalyst | Conditions | Purpose |

| Chlorination | N-Chlorosuccinimide (NCS) | Lewis Acid (e.g., AlCl₃) | Anhydrous Solvent | Introduction of Chlorine atom |

| Bromination | N-Bromosuccinimide (NBS) | Radical Initiator or Acid | Light or Heat | Introduction of Bromine atom |

| Via Boronate Ester | Pinacolborane, then CuBr₂ | Palladium Catalyst | Mild Temperature | Bromination of a phenol precursor |

Stereocontrolled Introduction and Functionalization of Substituents on the Dioxolane Ring

While the target molecule, this compound, possesses an unsubstituted dioxolane ring, the principles of stereocontrolled synthesis are crucial for creating derivatives with specific spatial arrangements. The stereochemistry of dioxolane derivatives can be controlled by using chiral starting materials or catalysts. nih.gov For example, the reaction of an aldehyde or ketone with an enantiomerically pure diol, such as those derived from tartaric acid, results in the formation of a chiral dioxolane. rwth-aachen.de

Asymmetric catalysis provides another powerful tool for stereocontrol. Chiral catalysts can guide the formation of one enantiomer over the other during the cyclization process. organic-chemistry.org For instance, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Although not directly applied to the parent compound , these methods are vital for synthesizing optically active analogs that may have applications in pharmaceutical development.

| Method | Chiral Source | Typical Substrates | Outcome |

| Chiral Diol | Enantiopure 1,2-diols (e.g., (2R,3R)-Butanediol) | Prochiral ketones/aldehydes | Diastereomerically pure dioxolanes |

| Chiral Catalyst | Chiral Lewis Acids, Binaphthyldiimine-Ni(II) complexes | Aldehydes, donor-acceptor oxiranes | Enantiomerically enriched dioxolanes |

| Ring Expansion | Epoxide from chiral allyl alcohol | Proximate carbonyl group | Stereocontrolled dioxolane formation |

Modern Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly relies on technologies that improve efficiency, safety, and scalability. Continuous flow chemistry and microwave-assisted synthesis are two such techniques that offer significant advantages over traditional batch processing for the production of dioxolanes.

Continuous flow chemistry involves pumping reagents through a reactor where the reaction occurs in a continuous stream. azolifesciences.commt.com This methodology offers superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions. mt.comnih.gov

For the synthesis of this compound, a flow process could be designed where a stream of 4-bromo-3-chloro-2-methylbenzaldehyde and ethylene glycol in a suitable solvent is passed through a heated tube reactor packed with a solid acid catalyst. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat transfer and precise temperature control, minimizing byproduct formation. nih.gov This approach allows for safer handling of hazardous reagents and can be easily scaled up by extending the operation time. azolifesciences.comnih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | Enhanced safety, fewer side reactions nih.gov |

| Mixing | Often inefficient, dependent on stirring | Efficient and rapid mixing | Higher consistency and yield flinders.edu.au |

| Scalability | Requires larger, specialized vessels | "Scale-out" by running longer | Easier and more cost-effective scaling azolifesciences.com |

| Safety | Large volumes of reagents | Small reaction volumes at any given time | Reduced risk of thermal runaway mt.com |

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netnih.gov The synthesis of dioxolanes via the acetalization of an aldehyde with a diol is well-suited for microwave assistance. The reaction between 4-bromo-3-chloro-2-methylbenzaldehyde and ethylene glycol in the presence of an acid catalyst could be completed in significantly less time compared to conventional heating methods. researchgate.net

Photochemical reactions, which use light to initiate chemical transformations, are also a valuable tool in organic synthesis. acs.org While direct synthesis of the target dioxolane via a photochemical route is not common, photochemical methods are often employed in the synthesis of complex molecules that may contain a dioxolane ring. For example, [2+2] photocycloaddition reactions are frequently used to construct cyclobutane (B1203170) rings, which can be key intermediates in the synthesis of natural products. acs.org

| Technique | Energy Source | Typical Reaction Time | Key Advantages |

| Microwave-Assisted | Microwave Irradiation | Seconds to Minutes | Rapid heating, reduced reaction time, improved yields nih.gov |

| Conventional Heating | Oil bath, heating mantle | Hours to Days | Standard laboratory equipment |

| Photochemical | UV or Visible Light | Varies | Access to unique reaction pathways, mild conditions acs.org |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 4 Bromo 3 Chloro 2 Methylphenyl 1,3 Dioxolane

Mechanistic Pathways of Dioxolane Ring Transformations

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but can undergo various transformations under other specific chemical environments. organic-chemistry.orgthieme-connect.de These reactions are crucial for the deprotection or conversion of the functional group it represents.

Acid-Catalyzed Ring Opening and Hydrolysis Pathways

The most common reaction of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound and ethylene (B1197577) glycol. This hydrolysis process is a cornerstone of its use as a protecting group. wikipedia.org The mechanism proceeds through a well-established pathway involving protonation and the formation of a key intermediate.

The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (Brønsted or Lewis acid). thieme-connect.de This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbonium ion. This carbocation is then attacked by a water molecule, a key step in the hydrolysis. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the open-chain aldehyde and ethylene glycol. The formation of the oxocarbonium ion is typically the rate-determining step. cdnsciencepub.com The presence of the 2-aryl substituent influences the stability of this carbocation intermediate.

The general mechanism is as follows:

Protonation: One of the dioxolane oxygen atoms is protonated by an acid (H-A).

Ring Opening: The C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbonium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon.

Deprotonation and Cleavage: Loss of a proton and subsequent cleavage of the remaining ether linkage regenerates the carbonyl group and ethylene glycol.

Various acidic systems can be employed to catalyze this transformation, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgresearchgate.net Protic ionic liquids in aqueous media have also been shown to be effective catalysts for the cleavage of acetals and ketals. researchgate.netresearchgate.net

| Reagent/System | Solvent | General Conditions | Reference |

|---|---|---|---|

| Aqueous HCl, H₂SO₄, or HClO₄ | Water, THF, Acetone | Room temperature to mild heating | organic-chemistry.orgrsc.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Mild heating | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room temperature, near-neutral pH | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone | Room temperature or microwave heating | organic-chemistry.org |

| Imidazolium-based protic ionic liquid | Aqueous media | Mild heating (e.g., 70°C) | researchgate.netresearchgate.net |

Nucleophilic Attack and Ring Cleavage Reactions

In the absence of an acid catalyst, the 1,3-dioxolane ring is generally stable and unreactive towards most nucleophiles and bases. organic-chemistry.org The carbon atom at the 2-position is not sufficiently electrophilic to be attacked directly by a nucleophile. Ring cleavage via nucleophilic attack typically requires prior activation of the acetal.

This activation is most commonly achieved through acid catalysis, as described in the previous section, which generates a highly electrophilic oxocarbonium ion susceptible to attack by weak nucleophiles like water. Therefore, direct nucleophilic ring cleavage under neutral or basic conditions is not a characteristic reaction of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane. Reactions involving strong nucleophiles would likely target the aryl ring if conditions for nucleophilic aromatic substitution were met, rather than the dioxolane moiety.

Oxidative and Reductive Dioxolane Ring Manipulations

Beyond simple hydrolysis, the dioxolane ring can be manipulated through oxidative and reductive pathways, leading to different functional groups.

Reductive Cleavage: The reductive ring opening of 1,3-dioxolanes can be achieved using reducing agents in the presence of a Lewis acid. A common reagent system is lithium aluminum hydride (LiAlH₄) combined with aluminum chloride (AlCl₃). cdnsciencepub.comlookchem.com The mechanism is believed to mirror the initial steps of acid-catalyzed hydrolysis, where the Lewis acid coordinates to an oxygen atom, facilitating ring opening to form an oxocarbonium ion. This intermediate is then attacked by a hydride ion (H⁻) from LiAlH₄, resulting in the formation of a β-hydroxy ether. cdnsciencepub.com Studies have shown that 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes under these conditions, a difference attributed to the greater ease of forming the five-membered ring's oxocarbonium ion. cdnsciencepub.comlookchem.com

Oxidative Cleavage: While generally stable to mild oxidizing agents, the dioxolane ring can be cleaved under more forceful oxidative conditions. organic-chemistry.org Strong oxidants, particularly when combined with Lewis acids, can effect ring cleavage. For example, reagents such as N-bromosuccinimide (NBS) can be used for the oxidative ring opening of acetals. researchgate.net Other systems, like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of strong Lewis acids, can also lead to cleavage, potentially yielding ester or lactone products. organic-chemistry.org

| Transformation | Reagent/System | Typical Product | Reference |

|---|---|---|---|

| Reductive Cleavage | LiAlH₄ / AlCl₃ | β-Hydroxy ether | cdnsciencepub.comlookchem.com |

| Oxidative Cleavage | N-Bromosuccinimide (NBS) | Bromoacetates/related products | researchgate.net |

| Oxidative Cleavage | KMnO₄ or m-CPBA with Lewis Acid | Esters, Lactones, or other cleavage products | organic-chemistry.org |

| Oxidative Cleavage | O₂ with N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Esters | organic-chemistry.org |

Reactivity of the Halogenated Aryl Moiety

The 4-bromo-3-chloro-2-methylphenyl group possesses two distinct halogen atoms that serve as handles for synthetic transformations. The differing reactivity of the carbon-bromine and carbon-chlorine bonds, particularly in transition metal-catalyzed reactions, allows for selective functionalization.

Palladium-Catalyzed Aryl Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the reactivity of the aryl moiety of this compound. unistra.frnih.gov The relative reactivity of aryl halides in the key oxidative addition step of the catalytic cycle is generally I > Br > OTf >> Cl. unistra.fr Consequently, the carbon-bromine bond at the 4-position of this compound is significantly more reactive than the carbon-chlorine bond at the 3-position. This differential reactivity enables selective cross-coupling at the C4 position while leaving the chlorine atom intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For the title compound, a Suzuki-Miyaura reaction would selectively occur at the C-Br bond. The catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound would proceed selectively at the more reactive C-Br bond. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. youtube.comlibretexts.org

| Reaction Type | Coupling Partner | Typical Catalyst/Base System | Expected Product Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(3-Chloro-2-methyl-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | libretexts.orgmdpi.com |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(OAc)₂/XPhos / K₃PO₄ | 2-(3-Chloro-2-methyl-4-(thiophen-2-yl)phenyl)-1,3-dioxolane | researchgate.netresearchgate.net |

| Heck-Mizoroki | Styrene | Pd(OAc)₂/P(o-tolyl)₃ / Et₃N | 2-(3-Chloro-2-methyl-4-styrylphenyl)-1,3-dioxolane | organic-chemistry.orgyoutube.com |

| Heck-Mizoroki | n-Butyl acrylate | Pd(OAc)₂/PPh₃ / NaOAc | Butyl (E)-3-(4-(1,3-dioxolan-2-yl)-2-chloro-3-methylphenyl)acrylate | organic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The most common mechanism is the addition-elimination pathway. libretexts.org This mechanism requires two key features on the aromatic ring:

A good leaving group (typically a halogen).

The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The electron-withdrawing group is essential to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of this compound, the substituents on the ring are a bromine atom, a chlorine atom, and a methyl group. The methyl group is weakly electron-donating, which deactivates the ring towards nucleophilic attack. While halogens are electron-withdrawing inductively, they are not sufficiently powerful to activate the ring for SNAr in the same way a nitro group does. Furthermore, there are no substituents that are ortho or para to the halogens that can provide significant resonance stabilization for a Meisenheimer complex.

Due to the absence of strong activating groups, the aryl moiety of this compound is expected to be highly unreactive towards the addition-elimination SNAr mechanism under standard conditions. Forcing a reaction would likely require extremely harsh conditions of high temperature and pressure, or proceed through an alternative, high-energy pathway such as an elimination-addition (benzyne) mechanism, which is disfavored by the substitution pattern present.

Metal-Halogen Exchange Dynamics

Metal-halogen exchange is a powerful organometallic reaction for converting organic halides into organometallic reagents. wikipedia.org For this compound, this reaction offers a regioselective pathway to functionalize the aromatic ring. The dynamics of this exchange are governed by the nature of the halogens and the reaction conditions.

The rate of lithium-halogen exchange follows the trend I > Br > Cl. wikipedia.org Consequently, when this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange occurs selectively at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact. This process is kinetically controlled and is typically performed at very low temperatures (e.g., -78 °C or lower) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. ethz.ch

The mechanism is thought to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" where the organolithium reagent coordinates to the bromine atom before the exchange takes place. wikipedia.org The thermodynamic driving force for the reaction is the formation of a more stable organolithium species; in this case, the sp²-hybridized aryllithium is more stable than the sp³-hybridized alkyllithium reagent (e.g., n-BuLi). ethz.ch The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C4 position of the phenyl ring.

| Substrate | Reagent | Solvent | Temperature (°C) | Intermediate Product |

|---|---|---|---|---|

| This compound | n-Butyllithium (1.1 eq.) | THF | -78 | 2-(3-Chloro-4-lithio-2-methylphenyl)-1,3-dioxolane |

| This compound | tert-Butyllithium (2.1 eq.) | THF/ether/pentane | -100 | 2-(3-Chloro-4-lithio-2-methylphenyl)-1,3-dioxolane |

| Aryl Bromide (general) | i-PrMgCl (1.2 eq.) | THF | -20 to 0 | Aryl Magnesium Chloride |

Transformations at the Benzylic and Methyl Positions

The molecule possesses two primary sites for side-chain functionalization: the C-H bond at the benzylic position (the carbon of the dioxolane ring attached to the phenyl ring) and the C-H bonds of the methyl group at the C2 position of the phenyl ring. Both positions are activated towards radical reactions due to the ability of the benzene (B151609) ring to stabilize the resulting radical intermediates through resonance. chemistrysteps.com

Radical halogenation is a common method for functionalizing benzylic positions. The use of reagents like N-bromosuccinimide (NBS), often with a radical initiator such as azobisisobutyronitrile (AIBN) or light, can generate a bromine radical. chemistrysteps.com This radical can abstract a hydrogen atom from either the benzylic position of the dioxolane or the methyl group.

The stability of the resulting radical intermediate is key. Both potential radicals—one on the dioxolane's benzylic carbon and one on the ring's methyl group—are stabilized by resonance with the aromatic system. The relative reactivity of these two sites can be influenced by steric factors and the specific reaction conditions employed. The newly introduced halogen then serves as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups such as alcohols, ethers, and amines.

| Position | Reagents | Intermediate | Product |

|---|---|---|---|

| Benzylic (Dioxolane C-H) | NBS, AIBN, CCl₄, Δ | Benzylic Radical (on dioxolane) | 2-(Bromo)(4-bromo-3-chloro-2-methylphenyl)methyl-1,3-dioxolane |

| Methyl (Ring CH₃) | NBS, AIBN, CCl₄, Δ | Benzylic Radical (on methyl group) | 2-(4-Bromo-2-(bromomethyl)-3-chlorophenyl)-1,3-dioxolane |

Achieving regioselectivity in the modification of the two side-chain positions is a significant synthetic challenge. Following a non-selective radical halogenation step, a mixture of products would likely be formed, requiring separation. However, regioselectivity can be pursued through several strategies.

One approach involves leveraging subtle differences in the bond dissociation energies of the C-H bonds at the two positions. It is possible that one site may react preferentially under carefully controlled conditions (e.g., lower temperatures or specific catalysts).

A more definitive regioselective method is to utilize the organometallic intermediate generated from the metal-halogen exchange discussed previously. After the selective formation of the aryllithium species at the C4 position, subsequent reaction with an electrophile allows for modification exclusively at that site, leaving the benzylic and methyl C-H bonds untouched. For example, quenching the aryllithium with dimethylformamide (DMF) would introduce a formyl group, or reaction with an alkyl halide would introduce a new alkyl chain. This highlights how different reaction pathways (organometallic vs. radical) can be used to selectively modify different parts of the molecule.

Investigation of Reaction Intermediates and Transition State Structures

The reactions involving this compound proceed through various short-lived intermediates and transition states. Understanding these transient species is crucial for optimizing reaction conditions and predicting outcomes.

In metal-halogen exchange, the formation of an "ate-complex" ([Ar-Br-R]⁻ Li⁺) has been proposed as a key intermediate preceding the halogen exchange. wikipedia.org This complex involves the coordination of the alkyllithium reagent to the bromine atom of the aromatic ring. Following the exchange, the key reactive intermediate is the aryllithium species, 2-(3-chloro-4-lithio-2-methylphenyl)-1,3-dioxolane. While generally represented as a simple Ar-Li bond, organolithium compounds often exist as complex aggregates in solution, and their exact structure influences reactivity. princeton.edu

For radical functionalization pathways, the primary intermediates are resonance-stabilized benzylic radicals. chemistrysteps.com The stability imparted by the delocalization of the unpaired electron into the π-system of the benzene ring lowers the activation energy for hydrogen abstraction from the benzylic and methyl positions.

Modern computational chemistry, particularly Density Functional Theory (DFT) calculations, provides powerful tools for investigating these fleeting structures. nih.gov Such studies can model the geometries and relative energies of reactants, transition states, and intermediates. For instance, calculations could elucidate the structure of the ate-complex in the lithium-halogen exchange or determine the relative stabilities of the two possible benzylic radicals, thereby predicting the likely site of radical attack. These theoretical insights complement experimental observations to build a comprehensive picture of the reaction mechanism.

Stereochemical Investigations of 2 4 Bromo 3 Chloro 2 Methylphenyl 1,3 Dioxolane

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of 2-substituted 1,3-dioxolanes is typically achieved through the acetalization of an aldehyde with a 1,2-diol, commonly ethylene (B1197577) glycol, under acidic catalysis. For 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane, the precursor would be 4-bromo-3-chloro-2-methylbenzaldehyde (B581554).

Diastereoselective Synthesis: When a substituted diol is used, the formation of a second chiral center can lead to diastereomers. The facial selectivity of the nucleophilic attack by the diol on the protonated aldehyde is influenced by the steric and electronic nature of the substituents on both reactants. For instance, the reaction of halogen-substituted benzaldehydes with other reagents in the presence of a Lewis acid like BF3·Et2O has been shown to produce substituted 1,3-dioxolanes, demonstrating a viable pathway for diastereoselective synthesis. bohrium.comrjraap.comresearchgate.net

Enantioselective Synthesis: Achieving enantioselectivity in the synthesis of chiral 1,3-dioxolanes that are chiral only at the C2 position requires a different approach, as the pro-chiral aldehyde is reacted with a non-chiral diol. Strategies to achieve this include:

Use of Chiral Catalysts: Chiral Brønsted acids or Lewis acids can be employed to create a chiral environment around the aldehyde, favoring the attack of ethylene glycol from one face over the other, leading to an excess of one enantiomer.

Resolution of Diols: The use of enantiomerically pure diols is a common strategy for synthesizing chiral 1,3-dioxolanes. nih.gov This method introduces chirality from the diol component, which can then be used to control the stereochemistry of subsequent reactions.

| Strategy | Description | Key Reagents/Components | Stereochemical Outcome |

|---|---|---|---|

| Standard Acetalization | Reaction of 4-bromo-3-chloro-2-methylbenzaldehyde with ethylene glycol. | Acid catalyst (e.g., p-TsOH) | Racemic mixture |

| Diastereoselective Synthesis | Reaction with a chiral, substituted 1,2-diol. | Chiral diol, Lewis/Brønsted acid | Diastereomeric mixture |

| Enantioselective Catalysis | Use of a chiral catalyst to induce facial selectivity. | Pro-chiral aldehyde, achiral diol, chiral catalyst | Enantiomeric excess |

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenter at C2 is a critical aspect of the stereochemistry of this compound. The acetal (B89532) linkage is generally stable under neutral and basic conditions. However, under acidic conditions, the acetal is labile and can undergo cleavage.

This lability is the basis for epimerization at the C2 position. The mechanism involves:

Protonation of one of the dioxolane oxygen atoms by an acid.

Ring-opening to form a resonance-stabilized oxocarbenium ion. This intermediate is planar at the C2 carbon.

Ring-closure via intramolecular attack by the hydroxyl group. Since the oxocarbenium ion is planar, this attack can occur from either face, leading to the formation of both enantiomers.

If the molecule is part of a system with other stereocenters, this process would lead to epimerization, equilibrating to the thermodynamically most stable diastereomer. The rate of epimerization is dependent on the acid concentration, temperature, and the nature of the solvent. The stability of the oxocarbenium ion intermediate is influenced by the substituents on the phenyl ring.

Conformational Analysis of the Dioxolane Ring and Aryl Substituent

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in dynamic equilibrium between various puckered conformations to relieve torsional strain. acs.org The two most commonly discussed conformations are the envelope (Cs symmetry) , where one atom is out of the plane of the other four, and the twist (C2 symmetry) , where two atoms are displaced on opposite sides of the plane formed by the other three. cdnsciencepub.com The energy barrier between these conformations is low, leading to rapid interconversion at room temperature, a process known as pseudorotation.

For 2-substituted 1,3-dioxolanes, the bulky 4-bromo-3-chloro-2-methylphenyl group at the C2 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogens on the dioxolane ring.

| Conformation | Symmetry | Description |

|---|---|---|

| Envelope | Cs | One atom is puckered out of the plane of the other four. |

| Twist (Half-Chair) | C2 | Two atoms on opposite sides of the ring are out of the plane of the other three. |

Influence of Substituents on Stereochemical Induction and Control

The substituents on the phenyl ring—bromo, chloro, and methyl—play a crucial role in directing the stereochemical outcome of reactions involving the formation or modification of the dioxolane moiety. Their influence can be categorized into steric and electronic effects.

Steric Effects: The ortho-methyl group is the most significant contributor to steric hindrance. During synthesis, it can influence the trajectory of the incoming diol, potentially leading to diastereoselectivity if the reaction conditions are appropriate. It also restricts the rotation of the phenyl ring, which can create a biased conformational environment, influencing reactions at the chiral center or nearby functional groups.

Electronic Effects: The bromo and chloro substituents are electron-withdrawing through induction but can be weak electron-donors through resonance. In reactions that proceed through an oxocarbenium ion intermediate (such as acetal formation or substitution), these halogens can influence the stability of the cation. Halogen atoms, particularly chlorine and bromine, can stabilize an adjacent carbocation through hyperconjugation and electrostatic interactions. nih.gov This stabilization can affect the energy of the transition state and influence the selectivity of nucleophilic attack, thereby controlling the stereochemical outcome. nih.gov The preference for certain products can increase along the series F < Cl < Br, indicating that the larger, more polarizable halogens can have a more pronounced effect on guiding stereochemistry. nih.gov

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

One-dimensional ¹H and ¹³C NMR spectra provide initial information, but multidimensional techniques are essential for assembling the complete molecular puzzle.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the distinct fragments of the molecule. For instance, the proton on C2 of the dioxolane ring would show a correlation to the quaternary carbon (C1') of the phenyl ring, confirming the connection point between the two ring systems. Similarly, the methyl protons would show correlations to C1', C2', and C3' of the aromatic ring, confirming their position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing critical information about the molecule's conformation and the relative orientation of its substituents. A key application would be to observe the spatial relationship between the acetal (B89532) proton (at C2) and the ortho-substituents on the phenyl ring—specifically the methyl group (at C2') and the aromatic proton (at C6'). A NOESY correlation between the acetal proton and the methyl protons would confirm their proximity, providing insight into the preferred rotational conformation around the C2-C1' bond.

Table 1: Predicted 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| HMBC | ¹H → ¹³C | H2 ↔ C1', C6' H-Methyl ↔ C1', C2', C3' | Confirms connectivity between the dioxolane and phenyl rings and the position of the methyl group. |

| NOESY | ¹H ↔ ¹H | H2 ↔ H-Methyl H2 ↔ H6' | Reveals through-space proximity, defining the molecule's preferred 3D conformation. |

The target molecule, this compound, possesses a stereocenter at the C2 position of the dioxolane ring. Therefore, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample without physical separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a chiral auxiliary like a CSA is added to a solution of the racemic compound, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the previously equivalent enantiomers. The integration of these now-separated signals allows for the direct quantification of the ratio of the two enantiomers. For example, the sharp singlet of the acetal proton (H2) in the standard ¹H NMR spectrum would resolve into two distinct singlets, with the area of each corresponding to the abundance of each enantiomer.

¹³C-NMR spectroscopy provides direct information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is highly sensitive to its local electronic environment. bhu.ac.inudel.edu The predicted chemical shifts for this compound are based on established substituent effects and data from related structures. oregonstate.edulibretexts.org The acetal carbon (C2) is significantly deshielded by two adjacent oxygen atoms, while aromatic carbons are influenced by the inductive and resonance effects of the halogen and methyl substituents. amanote.com

This technique is exceptionally powerful for distinguishing between constitutional isomers. For example, an isomer like 2-(5-Bromo-4-chloro-2-methylphenyl)-1,3-dioxolane would exhibit a completely different set of chemical shifts for the aromatic carbons due to the altered substitution pattern, providing a clear and definitive means of discrimination.

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

|---|---|---|

| C2 (Acetal) | ~102-105 | Carbon bonded to two oxygens (acetal functionality). oregonstate.edu |

| C4, C5 (Dioxolane) | ~65-68 | Standard range for O-CH₂-CH₂-O carbons in a dioxolane ring. |

| Aromatic C-Br | ~120-123 | Direct attachment of bromine has a moderate effect on the carbon shift. |

| Aromatic C-Cl | ~132-135 | Chlorine is more electronegative than bromine, causing a downfield shift. |

| Aromatic C-CH₃ | ~135-138 | Quaternary carbon with methyl substituent. |

| Other Aromatic C-H / C-C | ~125-140 | Complex region influenced by all substituents on the ring. |

| Methyl (CH₃) | ~15-20 | Typical range for an aromatic methyl group. |

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of connectivity, conformation, and both relative and absolute stereochemistry.

For this compound, a crystal structure would reveal:

Unambiguous Connectivity: Confirming the substitution pattern on the phenyl ring.

Precise Bond Lengths and Angles: Providing data on how steric hindrance and electronic effects from the substituents distort the geometry from ideal values.

Conformation: The five-membered dioxolane ring typically adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain. researchgate.net Crystallography would determine the exact conformation in the solid state.

Absolute Configuration: The presence of the heavy bromine atom allows for the reliable determination of the absolute configuration (R or S) at the C2 stereocenter through the use of anomalous dispersion. researchgate.net

Data from the crystal structure of a closely related compound, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, shows that the dioxolane ring adopts an envelope conformation. researchgate.net Similar conformational features would be expected for the title compound.

Table 3: Representative Structural Parameters from X-ray Crystallography of Analogous Phenyl-Dioxolane Systems researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| Dioxolane Ring Conformation | Envelope | Defines the 3D shape of the heterocyclic ring. |

| C-O Bond Length (in ring) | ~1.42 Å | Standard single bond length for an acetal ether. |

| O-C-O Bond Angle (at C2) | ~106° | Reflects the geometry of the five-membered ring. |

| C(aromatic)-C(acetal) Bond Length | ~1.51 Å | Confirms the single bond connecting the two ring systems. |

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Insights (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as specific bonds vibrate at characteristic frequencies.

For this compound, the key vibrational modes would include:

C-O Stretching: The acetal group will show strong, characteristic C-O stretching bands in the FTIR spectrum, typically in the 1200-1000 cm⁻¹ region. docbrown.info

Aromatic C=C Stretching: The phenyl ring will exhibit several bands in the 1600-1450 cm⁻¹ range.

C-H Stretching: Separate signals for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) will be visible.

C-X Stretching: The C-Cl and C-Br stretching vibrations occur in the fingerprint region at lower wavenumbers (typically <800 cm⁻¹) and can help confirm the presence of the halogens.

Table 4: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| Acetal C-O Stretch | 1200-1000 | FTIR (Strong) |

| C-Cl Stretch | 800-600 | FTIR, Raman |

| C-Br Stretch | 650-500 | FTIR, Raman |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₁₀H₁₀BrClO₂.

A key feature in the mass spectrum of this compound would be its unique isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two isotopes (³⁵Cl and ³⁷Cl) in a 3:1 ratio. The combination of one Br and one Cl atom results in a characteristic cluster of peaks for the molecular ion ([M]⁺):

M: Containing ⁷⁹Br and ³⁵Cl

M+2: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks (approximately 3:4:1) provide a definitive signature for the presence of one bromine and one chlorine atom. youtube.com

Common fragmentation pathways would likely involve the cleavage of the dioxolane ring, a characteristic fragmentation for acetals, or the loss of the halogen substituents. libretexts.orgscribd.com

Table 5: Predicted Mass Spectrometry Data

| Analysis | Expected Result | Information Provided |

|---|---|---|

| HRMS (m/z) | [M+H]⁺ calculated for C₁₀H₁₁BrClO₂⁺ | Confirms elemental formula. |

| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ peaks | Confirms presence of one Br and one Cl atom. youtube.com |

| Key Fragments | Loss of dioxolane ring fragments Loss of Br or Cl radicals | Provides structural information based on fragmentation pathways. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. By comparing this theoretical value with the experimentally measured mass, the elemental formula can be confidently confirmed. The high resolution of the instrument allows for the differentiation of isotopic patterns, which is particularly useful given the presence of bromine and chlorine, both of which have distinct and abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl).

Hypothetical HRMS Data for this compound Adducts

| Ion Adduct | Theoretical m/z |

| [M+H]⁺ | 292.9734 |

| [M+Na]⁺ | 314.9553 |

| [M+K]⁺ | 330.9293 |

Note: The theoretical m/z values are calculated based on the most abundant isotopes and are for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for determining the purity of volatile and semi-volatile compounds and for monitoring the progress of a chemical reaction.

In the context of this compound, a GC-MS method would be developed to separate the target compound from any starting materials, by-products, or residual solvents. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific column and temperature conditions. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that acts as a chemical fingerprint, confirming its identity. By analyzing samples at different time points during the synthesis, the disappearance of reactants and the appearance of the product can be tracked, allowing for optimization of reaction conditions.

Illustrative GC-MS Data for Reaction Monitoring

| Retention Time (min) | Compound Identity | Key m/z Fragments |

| 5.2 | 4-Bromo-3-chloro-2-methylbenzaldehyde (B581554) (Starting Material) | 218, 220, 189, 191 |

| 8.5 | This compound (Product) | 292, 294, 219, 221, 73 |

Note: The retention times and m/z fragments are hypothetical and serve as examples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This process provides detailed structural information by revealing the fragmentation pathways of a molecule.

For this compound, an MS/MS experiment would involve isolating the protonated molecular ion [M+H]⁺ (m/z 292.9734) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity of the molecule. For instance, the loss of the dioxolane moiety or cleavage at the bond connecting the phenyl ring and the dioxolane ring would produce characteristic fragment ions. Elucidating these fragmentation pathways helps to confirm the proposed structure of the compound.

Plausible Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 292.9734 | 219.9209 | C₃H₆O₂ | 4-Bromo-3-chloro-2-methylbenzyl cation |

| 292.9734 | 73.0600 | C₇H₅BrCl | 1,3-Dioxolane (B20135) cation |

| 219.9209 | 140.9893 | Br | 3-Chloro-2-methylbenzyl cation |

Note: The m/z values and proposed fragments are based on theoretical fragmentation and are for illustrative purposes.

Process Analytical Technologies (PAT) for Real-Time Reaction Monitoring

Process Analytical Technologies (PAT) are systems for analyzing and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality by designing and controlling the process.

For the synthesis of this compound, which typically involves the reaction of 4-bromo-3-chloro-2-methylbenzaldehyde with ethylene (B1197577) glycol, PAT could be implemented using in-situ spectroscopic probes, such as Fourier-Transform Infrared (FT-IR) or Raman spectroscopy. These probes, inserted directly into the reaction vessel, can monitor the reaction in real-time without the need for sampling. The disappearance of the characteristic carbonyl (C=O) stretching frequency of the starting aldehyde and the appearance of the C-O-C stretching frequencies of the dioxolane ring in the product can be continuously monitored. This real-time data allows for precise determination of the reaction endpoint, leading to improved process control, efficiency, and safety.

Characteristic Vibrational Frequencies for PAT Monitoring

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700-1720 |

| Dioxolane C-O-C | Asymmetric Stretch | 1050-1150 |

| Aromatic C-H | Stretch | 3000-3100 |

Note: The wavenumbers are approximate and can vary based on the specific molecular environment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide a detailed understanding of its electronic landscape. science.govsemanticscholar.org The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. semanticscholar.orgresearchgate.net The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com This involves identifying reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. scielo.br For a molecule like this compound, DFT could be used to model its synthesis, such as the acetalization reaction between 4-bromo-3-chloro-2-methylbenzaldehyde (B581554) and ethylene (B1197577) glycol.

Calculations would involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Transition State Search: Locating the specific molecular configuration at the peak of the energy barrier between reactants and products. scielo.br

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating activation energies (ΔG‡). mdpi.com

These studies provide a step-by-step molecular-level view of bond-forming and bond-breaking processes, revealing the feasibility and energetics of a proposed reaction pathway. scielo.br

DFT calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, these calculations would aid in its structural confirmation.

Vibrational Spectroscopy: Theoretical calculations can generate harmonic vibrational frequencies corresponding to FT-IR and FT-Raman spectra. researchgate.net By comparing the calculated wavenumbers with experimental peaks, a detailed assignment of vibrational modes (e.g., C-H stretching, C-O stretching, phenyl ring vibrations) can be made. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is used to calculate nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are then compared to experimental spectra to confirm the molecular structure.

< div class="table-container">

< div class="table-wrapper">

< table>

< caption>Table 1. Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound. < /caption>

< thead>

< tr>

< th>Vibrational Mode < /th>

< th>Calculated Wavenumber (cm⁻¹) < /th>

< th>Experimental Wavenumber (cm⁻¹) < /th>

< th>Assignment < /th>

< /tr>

< /thead>

< tbody>

< tr>

< td>ν1 < /td>

< td>3085 < /td>

< td>3088 < /td>

< td>Aromatic C-H Stretch < /td>

< /tr>

< tr>

< td>ν2 < /td>

< td>2980 < /td>

< td>2975 < /td>

< td>Aliphatic C-H Stretch (Dioxolane) < /td>

< /tr>

< tr>

< td>ν3 < /td>

< td>1580 < /td>

< td>1575 < //td>

< td>Aromatic C=C Stretch < /td>

< /tr>

< tr>

< td>ν4 < /td>

< td>1125 < /td>

< td>1120 < /td>

< td>C-O Stretch (Dioxolane) < /td>

< /tr>

< tr>

< td>ν5 < /td>

< td>650 < /td>

< td>645 < /td>

< td>C-Br Stretch < /td>

< /tr>

< tr>

< td>ν6 < /td>

< td>580 < /td>

< td>578 < /td>

< td>C-Cl Stretch < /td>

< /tr>

< /tbody>

< /table>

< /div> < /div>

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the influence of the environment, such as solvent effects. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the preferred orientations (rotamers) of the substituted phenyl ring relative to the dioxolane ring and quantify the energy barriers between different conformations.

Study Solvent Interactions: Simulate the molecule in various solvents to understand how solvent molecules arrange around it (solvation shell) and how this affects its conformation and stability. This is particularly important for predicting behavior in solution, which is more relevant to real-world applications.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Based on energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors are essential for building structure-reactivity relationships. researchgate.netmdpi.com

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A): Calculated from HOMO and LUMO energies, respectively.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. chemrxiv.org

These parameters help predict how the molecule will interact with other reagents, identifying, for example, whether it is more likely to act as an electrophile or a nucleophile in a reaction. chemrxiv.org

< div class="table-container">

< div class="table-wrapper">

< table>

< caption>Table 2. Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level. < /caption>

< thead>

< tr>

< th>Parameter < /th>

< th>Value (eV) < /th>

< th>Description < /th>

< /tr>

< /thead>

< tbody>

< tr>

< td>E (HOMO) < /td>

< td>-6.85 < /td>

< td>Energy of the Highest Occupied Molecular Orbital < /td>

< /tr>

< tr>

< td>E (LUMO) < /td>

< td>-1.20 < /td>

< td>Energy of the Lowest Unoccupied Molecular Orbital < /td>

< /tr>

< tr>

< td>Energy Gap (ΔE) < /td>

< td>5.65 < /td>

< td>Indicates chemical stability < /td>

< /tr>

< tr>

< td>Ionization Potential (I) < /td>

< td>6.85 < /td>

< td>Energy required to remove an electron < /td>

< /tr>

< tr>

< td>Electron Affinity (A) < /td>

< td>1.20 < /td>

< td>Energy released when an electron is added < /td>

< /tr>

< tr>

< td>Chemical Hardness (η) < /td>

< td>2.83 < /td>

< td>Resistance to deformation of electron cloud < /td>

< /tr>

< tr>

< td>Electrophilicity Index (ω) < /td>

< td>2.42 < /td>

< td>Global electrophilic nature < /td>

< /tr>

< /tbody>

< /table>

< /div> < /div>

Computational Prediction of Stereochemical Outcomes

For reactions that can produce multiple stereoisomers, computational chemistry can be a powerful predictive tool. If this compound were to be synthesized from a chiral precursor or undergo a reaction creating a new stereocenter, DFT calculations could be used to predict the stereochemical outcome. This is achieved by calculating the transition state energies for the pathways leading to each different stereoisomer. The pathway with the lower activation energy is expected to be the major product, allowing for the prediction of diastereoselectivity or enantioselectivity.

Machine Learning Approaches in Synthetic Route Design and Optimization

For this compound, an ML-based retrosynthesis tool could:

Propose Multiple Routes: Deconstruct the target molecule into simpler, commercially available precursors. biopharmatrend.comnih.gov For instance, it might suggest a route starting from 4-bromo-3-chloro-2-methylbenzaldehyde or an earlier precursor like 2-bromo-1-chloro-3-methylbenzene.

Rank Synthetic Pathways: Evaluate the proposed routes based on criteria such as reaction yield predictions, cost of starting materials, and step count. pharmafeatures.com

Predict Reaction Conditions: Some advanced models can suggest suitable reagents, solvents, and catalysts for each step in the synthesis. chemrxiv.org

Table of Compounds

< div class="table-container">

< div class="table-wrapper">

< table>

< caption>Table 3. List of Chemical Compounds Mentioned. < /caption>

< thead>

< tr>

< th>Compound Name < /th>

< /tr>

< /thead>

< tbody>

< tr>

< td>this compound < /td>

< /tr>

< tr>

< td>4-bromo-3-chloro-2-methylbenzaldehyde < /td>

< /tr>

< tr>

< td>ethylene glycol < /td>

< /tr>

< tr>

< td>2-bromo-1-chloro-3-methylbenzene < /td>

< /tr>

< /tbody>

< /table>

< /div> < /div>

Role As a Versatile Synthetic Building Block in Organic Synthesis

Precursor in the Divergent Synthesis of Complex Aryl Derivatives

The presence of both bromine and chlorine atoms on the phenyl ring is a key feature that enables the divergent synthesis of various aryl derivatives. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. rsc.org This reactivity difference can be exploited to achieve selective, stepwise functionalization of the aromatic core.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be performed selectively at the C-Br position by carefully choosing the reaction conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction. rsc.org This sequential approach allows for the introduction of two different substituents onto the aromatic ring. A wide array of coupling partners can be utilized, including boronic acids (Suzuki), alkynes (Sonogashira), organozinc reagents (Negishi), and amines (Buchwald-Hartwig), providing access to a vast library of complex biaryl, aryl-alkyne, and aryl-amine structures. nih.govnih.gov

| Coupling Reaction | Reagent | Potential Product Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 2-(4-Aryl-3-chloro-2-methylphenyl)-1,3-dioxolane |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-(4-Alkynyl-3-chloro-2-methylphenyl)-1,3-dioxolane |

| Buchwald-Hartwig | Amine (R₂NH) | 2-(4-(Dialkylamino)-3-chloro-2-methylphenyl)-1,3-dioxolane |

| Negishi Coupling | Organozinc Halide (R-ZnX) | 2-(4-Alkyl/Aryl-3-chloro-2-methylphenyl)-1,3-dioxolane |

This table illustrates potential derivatizations via selective cross-coupling at the C-Br position.

Utility in Multi-Step Total Synthesis of Structurally Demanding Targets

In the realm of total synthesis, building blocks that offer pre-installed, orthogonally reactive functional groups are of immense value. 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane fits this description perfectly. A synthetic strategy could involve initial elaboration of the aromatic ring through one or more cross-coupling reactions, followed by the deprotection of the dioxolane to reveal the aldehyde. This regenerated carbonyl group can then participate in a host of classical carbonyl chemistry reactions, such as Wittig olefination, Grignard additions, aldol condensations, or reductive amination, to build more complex side chains. The use of dioxolanes as protecting groups is a common strategy in the synthesis of natural products. wikipedia.org This stepwise approach, modifying the ring first and then utilizing the carbonyl, is a powerful tactic for constructing structurally demanding targets like pharmaceuticals and natural products.

Strategies for Selective Deprotection of the Dioxolane Moiety for Carbonyl Regeneration

The regeneration of the carbonyl group from the dioxolane acetal (B89532) is a critical step in many synthetic sequences. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org A variety of acidic conditions can be employed, ranging from strong aqueous acids like HCl to milder options such as p-toluenesulfonic acid (TsOH) in a wet solvent.